
Benzyl(triphenyl)phosphanium;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(triphenyl)phosphanium;hydroiodide is an organophosphorus compound that features a benzyl group attached to a triphenylphosphonium ion, paired with a hydroiodide counterion. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;hydroiodide can be synthesized through the reaction of benzyl bromide with triphenylphosphine in a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under microwave irradiation at 60°C with 800 watts and 1 bar pressure for several minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar reaction conditions to those used in laboratory synthesis, scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(triphenyl)phosphanium;hydroiodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often facilitated by triphenylphosphine.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or other anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of benzyl-substituted compounds .
Aplicaciones Científicas De Investigación
Benzyl(triphenyl)phosphanium;hydroiodide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including trans-stilbenes and cinnamates via Wittig olefination.
Medicinal Chemistry: It is involved in the synthesis of inhibitors for enzymes such as ADAM-TS4 and ADAM-TS5, which are targets for osteoarthritis treatment.
Material Science: It is used as a crosslinking agent for nanocomposites, enhancing the properties of materials such as fluoroelastomers.
Mecanismo De Acción
The mechanism of action of benzyl(triphenyl)phosphanium;hydroiodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium ion can stabilize carbanions, making it a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and as a ligand for transition metal complexes.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used in various chemical reactions.
Benzyltriphenylphosphonium chloride: Similar to benzyl(triphenyl)phosphanium;hydroiodide but with a chloride counterion.
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a hydroiodide counterion, which can influence its reactivity and applications in ways that differ from other similar compounds.
Propiedades
Fórmula molecular |
C25H23IP+ |
|---|---|
Peso molecular |
481.3 g/mol |
Nombre IUPAC |
benzyl(triphenyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C25H22P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
Clave InChI |
JOZHCQBYRBGYAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


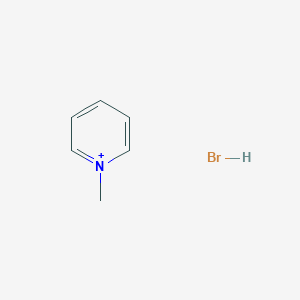
![N2-Methyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12824307.png)
![2-(Diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12824319.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12824321.png)

![N-Ethyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12824326.png)
![4-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12824327.png)
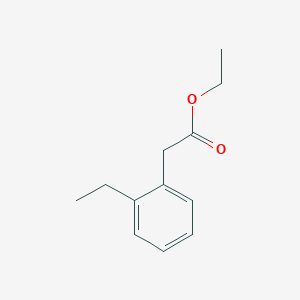

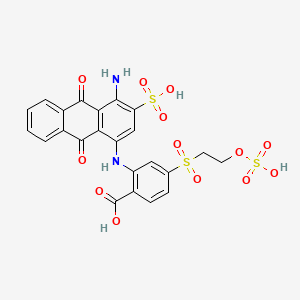
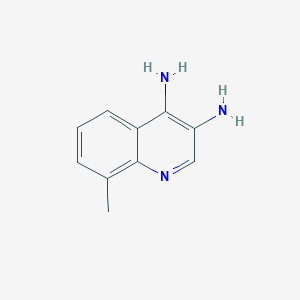
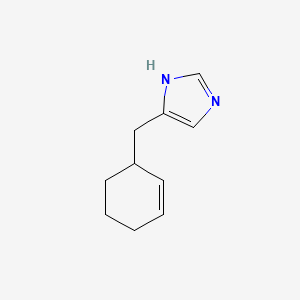
![11H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12824387.png)
![2-(But-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12824395.png)
